molecular formula C13H13F3O3 B14206004 Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate CAS No. 820963-26-6

Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate

Cat. No.: B14206004
CAS No.: 820963-26-6
M. Wt: 274.23 g/mol
InChI Key: JRMOHMVPOKDZFE-UHFFFAOYSA-N
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Description

Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate is an organic compound with the molecular formula C13H13F3O3 It is a derivative of propanoic acid and contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate typically involves the esterification of 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)phenylacetate
  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

Uniqueness

Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both an acetyl group and a trifluoromethyl group, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

820963-26-6

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C13H13F3O3/c1-8(17)11-5-4-10(13(14,15)16)7-9(11)3-6-12(18)19-2/h4-5,7H,3,6H2,1-2H3

InChI Key

JRMOHMVPOKDZFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)CCC(=O)OC

Origin of Product

United States

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